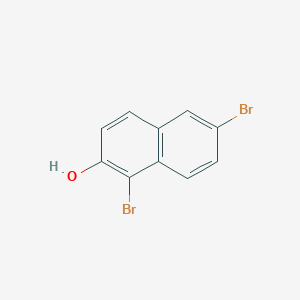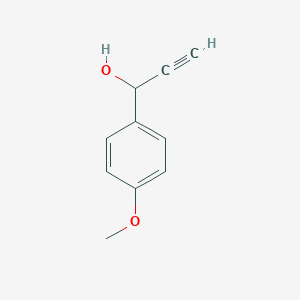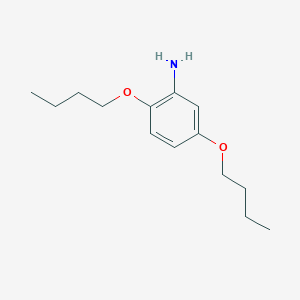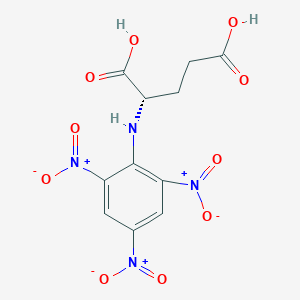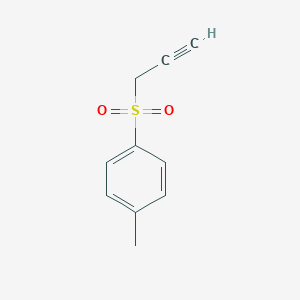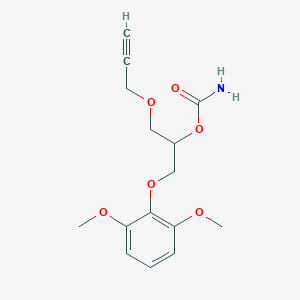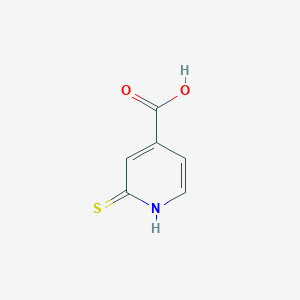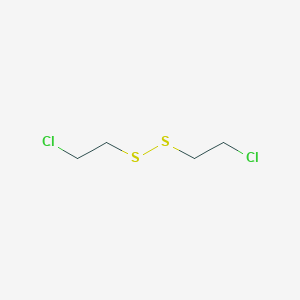
二硫化双(2-氯乙基)
描述
Synthesis Analysis
The synthesis of disulfide compounds can be achieved through different methods. For instance, bis(dialkylthiocarbamoyl) disulfides are synthesized directly from dialkylamines and carbon disulfide by electrolysis under constant voltage in a two-layer system of electrolysis solvents or in a homogeneous solution using dimethylformamide and/or acetonitrile . Another method involves the intermolecular coupling reactions of thiobenzamides with DDQ in dichloromethane to synthesize bis(phenylidenebenzeneamine)-1-disulfide with good yields .
Molecular Structure Analysis
The molecular structure of disulfide compounds can vary significantly. For example, the crystal structure of bis(2-chlorophenyl) disulfide shows that the two chlorophenyl rings are synclinally related with a torsion angle down the disulfide bond vector . In another case, the crystal structure of bis(tert-butylsulfonyl) disulfide reveals that the SO2−S bond distance is longer than that of S−S, indicating considerable double-bond character along the S−O bonds .
Chemical Reactions Analysis
Disulfide compounds can undergo various chemical reactions. Coordination compounds with bis(benzimidazole) disulfide and metal halides show that the disulfide ligand can be cleaved when coordinated to nickel(II), forming six-membered chelates with the nickel(II) in a distorted square planar geometry . Additionally, bis(diorganylthiophosphinoyl)-disulfides have been used as sulfenylation reagents in the presence of CCl4, leading to a more efficient utilization of disulfides .
Physical and Chemical Properties Analysis
The physical and chemical properties of disulfide compounds are influenced by their molecular structure. The crystal structure analysis provides insights into the spatial arrangement of atoms within the molecule, which can affect properties such as solubility, melting point, and reactivity. For example, the crystal structure of bis(2-chlorophenyl) disulfide indicates a specific spatial arrangement that could influence its physical properties . The electrosynthesis of bis(dialkylthiocarbamoyl) disulfides suggests that these compounds can be synthesized in various solvent systems, which may affect their solubility and potential applications .
科学研究应用
自修复弹性体:二(4-氨基苯基)二硫化物是一种相关化合物,用作设计自修复聚(脲-氨基甲酸酯)弹性体的动态交联剂,在室温下表现出定量修复效率,无需任何催化剂或外部干预 (Rekondo 等,2014).
电合成应用:由二烷胺和二硫化碳产生的双(二烷基氨基甲酸酯)二硫化物已通过电解有效合成,展示了电合成应用的潜力 (Torii, Tanaka, & Misima,1978).
光学检测:一种功能化金属有机骨架(MOF)材料 Zr-BTC 已被合成用于检测 2-氯乙基乙基硫化物 (CEES),这是一种模拟化学战剂二(2-氯乙基)硫化物,也称为芥子气 (Abuzalat 等,2021).
光催化氧化:已经对在 TiO2 上气态 2-氯乙基乙基硫化物的光催化氧化进行了研究,揭示了多种中间体和最终产物,提供了对可能反应机制的见解 (Martyanov & Klabunde,2003).
生化特性:已经分析了 N,N'-双[N-(2-氯乙基)-N-亚硝基氨基甲酰基]胱胺 (CNCC) 的异构形式,显示出不同的生化和细胞毒性特性,这对于了解其生物学效应至关重要 (Farhi 等,1984).
SAMs 图案化:已经开发出含有嵌入二硫键的锆-有机膦酸酯单层,用于通过原子力显微镜 (AFM) 阳极氧化对自组装单层膜 (SAMs) 进行超高分辨率图案化 (Wang 和 Lieberman,2003).
分子构象研究:对双[2-(1H-苯并咪唑-2-基)苯基]二硫化物衍生物的研究揭示了弱硫相互作用和氢键对其构象的影响,这对于理解分子结构具有重要意义 (Esparza-Ruiz 等,2007).
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
属性
IUPAC Name |
1-chloro-2-(2-chloroethyldisulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZUXHZXUFQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143006 | |
| Record name | Disulfide, bis(2-chloroethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, bis(2-chloroethyl) | |
CAS RN |
1002-41-1 | |
| Record name | Bis(2-chloroethyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(2-chloroethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(2-chloroethyl)disulfane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(2-chloroethyl) disulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3GQ42HNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



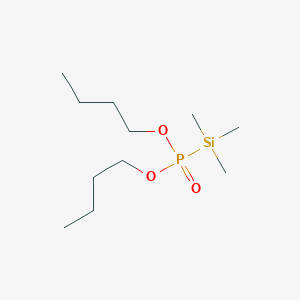

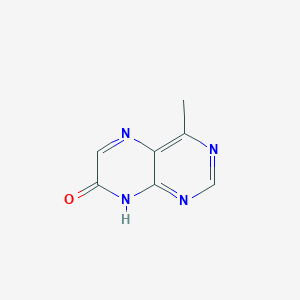
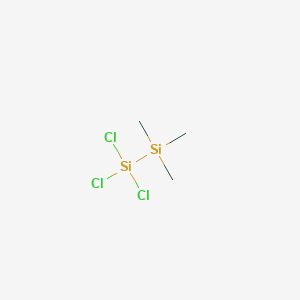
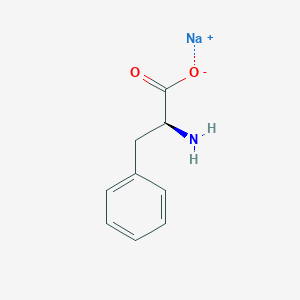
![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
